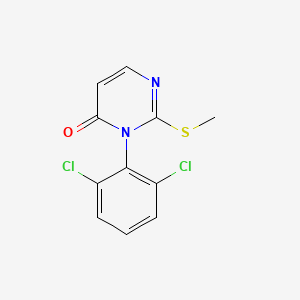
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-二氯苯基)-2-(甲硫基)-4(3H)-嘧啶酮是一种复杂的有机化合物,在各个科学领域都具有重要的意义。该化合物以其嘧啶酮核心为特征,该核心被一个 2,6-二氯苯基和一个甲硫基取代。其独特的结构使其能够参与多种化学反应和应用。
准备方法
合成路线和反应条件
3-(2,6-二氯苯基)-2-(甲硫基)-4(3H)-嘧啶酮的合成通常涉及 2,6-二氯苯胺与合适的硫醇和嘧啶酮前体之间的反应。反应条件通常需要催化剂和受控环境,以确保正确取代并形成所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化系统进行大规模反应,以控制温度、压力和反应物浓度。连续流动反应器和先进的纯化技术的使用确保最终产品的高产率和纯度。
化学反应分析
反应类型
3-(2,6-二氯苯基)-2-(甲硫基)-4(3H)-嘧啶酮会发生各种化学反应,包括:
氧化: 甲硫基可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原以修饰嘧啶酮环或取代基。
取代: 2,6-二氯苯基中的卤原子可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢之类的氧化剂、硼氢化钠之类的还原剂以及用于取代反应的亲核试剂。反应条件会有所不同,但通常涉及特定的温度、溶剂和催化剂,以有效地驱动反应。
主要产品
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,甲硫基的氧化可以产生亚砜或砜,而取代反应可以将新的官能团引入芳香环。
科学研究应用
3-(2,6-二氯苯基)-2-(甲硫基)-4(3H)-嘧啶酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
3-(2,6-二氯苯基)-2-(甲硫基)-4(3H)-嘧啶酮的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变它们的活性并触发各种生化途径。确切的途径取决于具体的应用和所讨论的生物系统。
相似化合物的比较
类似化合物
3-(苯基)-2-(甲硫基)-4(3H)-嘧啶酮: 缺乏二氯取代,导致不同的反应性和性质。
3-(2,6-二氯苯基)-2-(乙硫基)-4(3H)-嘧啶酮: 结构类似,但用乙硫基取代甲硫基,影响其化学行为。
独特性
3-(2,6-二氯苯基)-2-(甲硫基)-4(3H)-嘧啶酮中 2,6-二氯苯基和甲硫基的存在使其在反应性和潜在应用方面独一无二。这些取代基影响化合物的电子性质及其与其他分子的相互作用,使其成为各种研究和工业目的的宝贵化合物。
属性
CAS 编号 |
89069-29-4 |
|---|---|
分子式 |
C11H8Cl2N2OS |
分子量 |
287.2 g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-6-5-9(16)15(11)10-7(12)3-2-4-8(10)13/h2-6H,1H3 |
InChI 键 |
FPGUFXQQRKRCPZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=O)N1C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















